molecular formula C16H14N4O3 B1195000 3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester

3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester

Cat. No. B1195000
M. Wt: 310.31 g/mol
InChI Key: WKORLPDHDZUTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(1-benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

Peptide Coupling Reagents

  • Oxybenzotriazole-Free Peptide Coupling Reagents for N-methylated Amino Acids : The use of benzotriazolyl ester in peptide coupling for N-methylated amino acids results in weak reactivity. Alternative halogenated reagents offer better outcomes and are recommended for such applications (Coste, Frérot, Jouin, & Castro, 1991).

Antigravitropic Activity

  • Antigravitropic Activity of 2-(2-arylamino-1,2-dioxoethyl) Benzoic Acid Methyl Esters : Methylation of certain carboxamides leads to the production of these esters. They demonstrate antigravitropic effects, indicating potential applications in the study of plant growth and development (Modena, Pavanetto, & Mazza, 1994).

Synthesis and Structural Studies

  • Synthesis and Study of Amino Acid Sulfonamides and Esters : The synthesis of amino acid derivatives from the interaction of sulfonamides and esters, including those related to benzotriazolyl esters, has been investigated, contributing to the broader understanding of these compounds (Riabchenko et al., 2020).

Crystal Structure and DFT Calculations

  • Structural Properties of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic Acid Methyl Ester : Extensive study using spectral methods and X-ray crystallography has provided insight into the molecular structure of similar compounds, aiding in understanding their chemical properties (Abdel Ghani & Mansour, 2011).

Photophysical Properties

  • Photophysical Properties of Methyl Ester of 2,6-Dimethyl-1-Amino-4-benzoic Acid : Investigations into the photophysical properties of a similar methyl ester compound revealed significant insights into the emission characteristics and solvent interactions of these types of compounds (Ghosh et al., 2010).

properties

Product Name

3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

methyl 3-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C16H14N4O3/c1-23-16(22)11-5-4-6-12(9-11)17-15(21)10-20-14-8-3-2-7-13(14)18-19-20/h2-9H,10H2,1H3,(H,17,21)

InChI Key

WKORLPDHDZUTLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester

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